molecular formula C22H23NO5 B1666142 2-Methyl-6-((3-((2-phenyl-4-oxazolyl)methoxy)propoxy)methyl)benzoic acid CAS No. 304025-09-0

2-Methyl-6-((3-((2-phenyl-4-oxazolyl)methoxy)propoxy)methyl)benzoic acid

Cat. No. B1666142
M. Wt: 381.4 g/mol
InChI Key: WLHOBCUVPMOXAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AVE-8134 is a peroxisome proliferator-activated receptor-alpha (PPARα) agonist which has been shown to improve lipid profile and glucose metabolism in dyslipidemic mice and type 2 diabetic rats. This product has also been shown to attenuate the progression of heart failure and increases survival in rats.

Scientific Research Applications

  • Antibacterial and Antifungal Activities : A study by Shao et al. (2007) on a related compound, an isoprenyl phenyl ether, highlighted its antibacterial and antifungal activities. This compound also showed inhibition of cytotoxicity to the HepG2 cell line, indicating potential for medical applications in fighting infections and protecting liver cells.

  • Antimicrobial and Molluscicidal Properties : Research by Orjala et al. (1993) on prenylated benzoic acid derivatives, similar in structure, demonstrated significant antimicrobial properties. These compounds were also found to be effective as molluscicides, suggesting their use in pest control.

  • Antioxidant Activity : A study by Xu et al. (2017) on phenyl ether derivatives from a marine-derived fungus showed strong antioxidant activity. This finding suggests potential applications in preventing oxidative stress-related diseases.

  • Fluorescent Nanomaterials : Ghodbane et al. (2012) researched 2-phenyl-benzoxazole derivatives, closely related to your compound of interest. These compounds were used to prepare aqueous suspensions of particles, showing that minor chemical changes can direct the formation of specific types of particles. Their strong blue light emission in the solid state suggests applications in fluorescent nanomaterials.

  • PPARgamma Agonists and Antidiabetic Activity : A study by Cobb et al. (1998) found that certain benzoic acid derivatives are peroxisome proliferator-activated receptor gamma (PPARgamma) agonists with antidiabetic activity. This indicates potential therapeutic applications for type 2 diabetes.

  • Liquid Crystalline Properties : Research by Thaker et al. (2012) on benzoic acid derivatives found these compounds to exhibit liquid crystalline properties. This suggests their use in materials science, particularly in the development of new types of liquid crystals.

properties

IUPAC Name

2-methyl-6-[3-[(2-phenyl-1,3-oxazol-4-yl)methoxy]propoxymethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-16-7-5-10-18(20(16)22(24)25)13-26-11-6-12-27-14-19-15-28-21(23-19)17-8-3-2-4-9-17/h2-5,7-10,15H,6,11-14H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLHOBCUVPMOXAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)COCCCOCC2=COC(=N2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-((3-((2-phenyl-4-oxazolyl)methoxy)propoxy)methyl)benzoic acid

CAS RN

304025-09-0
Record name AVE-8134
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304025090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AVE-8134
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9SA2C9EII
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-6-((3-((2-phenyl-4-oxazolyl)methoxy)propoxy)methyl)benzoic acid
Reactant of Route 2
2-Methyl-6-((3-((2-phenyl-4-oxazolyl)methoxy)propoxy)methyl)benzoic acid
Reactant of Route 3
2-Methyl-6-((3-((2-phenyl-4-oxazolyl)methoxy)propoxy)methyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Methyl-6-((3-((2-phenyl-4-oxazolyl)methoxy)propoxy)methyl)benzoic acid
Reactant of Route 5
2-Methyl-6-((3-((2-phenyl-4-oxazolyl)methoxy)propoxy)methyl)benzoic acid
Reactant of Route 6
2-Methyl-6-((3-((2-phenyl-4-oxazolyl)methoxy)propoxy)methyl)benzoic acid

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